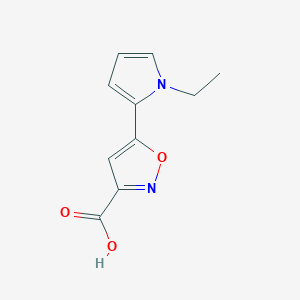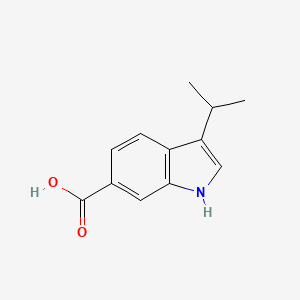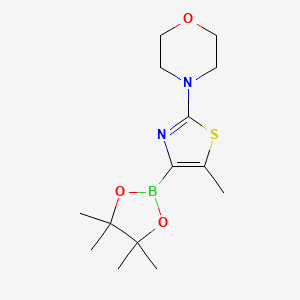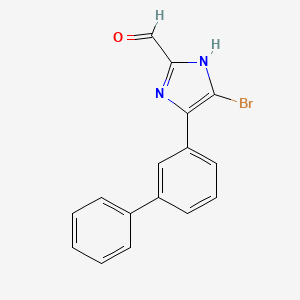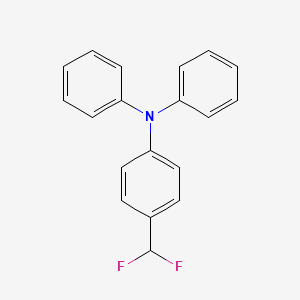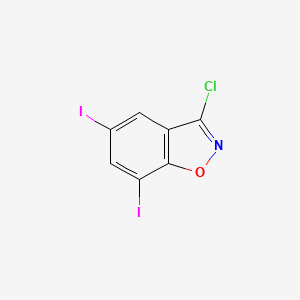
Trimethyl(2,4,5-trifluorophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2,4,5-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorophenylmagnesium bromide with trimethylchlorosilane . The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
化学反応の分析
Types of Reactions
Trimethyl(2,4,5-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while coupling reactions can produce complex organosilicon compounds .
科学的研究の応用
Trimethyl(2,4,5-trifluorophenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of trimethyl(2,4,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the trifluorophenyl group. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The trifluorophenyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .
類似化合物との比較
Similar Compounds
- Trimethyl(2,4,6-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,6-trichlorophenyl)silane
Uniqueness
Trimethyl(2,4,5-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
特性
分子式 |
C9H11F3Si |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
trimethyl-(2,4,5-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
InChIキー |
CCZIBDRLBPOJEA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



